![molecular formula C11H12BrNO2 B15241818 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one](/img/structure/B15241818.png)
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-4-methylphenylamine with morpholine under specific conditions. One common method includes the use of bis[dichloro(pentamethylcyclopentadienyl)ruthenium(III)] and bis[2-(diphenylphosphino)phenyl] ether as catalysts, along with lithium tert-butoxide as a base, at a temperature of 100°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylphenol: Similar in structure but lacks the morpholinone ring.
3-Bromo-4-methylphenylamine: Contains an amine group instead of the morpholinone ring.
4-Methoxy-1,3-phthalamidesamides: Different functional groups but similar aromatic structure.
Uniqueness
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one is unique due to the presence of both the bromine atom and the morpholinone ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.
Biological Activity
4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one is a compound belonging to the morpholine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a bromo and methyl group on the phenyl moiety. The presence of bromine may enhance its reactivity and biological interactions through halogen bonding, while the morpholine structure contributes to its pharmacological properties.
This compound interacts with various biological targets, including enzymes and receptors. The bromophenyl group enhances binding affinity, while the morpholinone moiety modulates activity. Research indicates that this compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.
Anticancer Potential
This compound has also been evaluated for its anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanisms involve cell cycle arrest and modulation of pro-apoptotic proteins.
Data Table: Biological Activity Summary
Activity | Target | IC50 Values | Notes |
---|---|---|---|
Antimicrobial | Various bacterial strains | Varies by strain | Effective against resistant strains |
Anticancer | Cancer cell lines | 20 - 50 µM | Induces apoptosis and cell cycle arrest |
Enzyme inhibition | Specific kinases | Varies | Enhances binding through bromine substitution |
Case Studies
- Antimicrobial Efficacy : A study tested this compound against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
- Cancer Cell Line Studies : In research involving HepG2 liver cancer cells, the compound exhibited an IC50 of approximately 30 µM, with mechanistic studies indicating activation of caspase pathways leading to apoptosis.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds have highlighted the importance of halogen substituents in enhancing biological activity. For instance, modifications in the phenyl ring's substitution pattern can lead to variations in potency against different biological targets.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(3-bromo-4-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-2-3-9(6-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
ABUJYRUBABSXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOCC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.